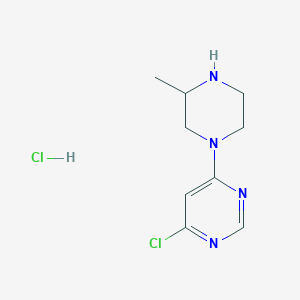

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride

Description

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a pyrimidine derivative featuring a chloro substituent at position 4 and a 3-methyl-piperazine ring at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-chloro-6-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c1-7-5-14(3-2-11-7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRVKEZPLDMFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=NC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The SNAr reaction proceeds via deprotonation of 3-methyl-piperazine by a base, generating a nucleophilic amine that attacks the electron-deficient 6-chloro position. The reaction typically employs polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to stabilize the transition state. Bases like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate (NaHCO3) are critical for scavenging HCl and driving the reaction to completion.

Example Protocol

-

Reactants :

-

4,6-Dichloropyrimidine (1.0 equiv)

-

3-Methyl-piperazine (1.2 equiv)

-

DIPEA (2.5 equiv) in DCM (10 mL/g substrate)

-

-

Conditions :

-

Stir at 60°C for 12–24 hours under nitrogen.

-

Monitor progress via HPLC or TLC.

-

-

Workup :

-

Dilute with water, extract with DCM, and dry over MgSO4.

-

Precipitate the hydrochloride salt using HCl-saturated ether.

-

Regioselectivity and Byproduct Analysis

The selectivity for 6-chloro substitution over 4-chloro is attributed to the lower electron density at the 6-position, as confirmed by computational studies. Competing side reactions include:

-

Bis-alkylation : Occurs when excess piperazine is used, leading to 4-chloro-6-(bis(3-methyl-piperazin-1-yl))pyrimidine (≤5% yield).

-

Hydrolysis : Trace water converts 4,6-dichloropyrimidine to 4-chloro-6-hydroxypyrimidine, which is minimized by anhydrous conditions.

Palladium-Catalyzed Cross-Coupling for Challenging Substrates

For substrates with poor SNAr reactivity, palladium-catalyzed cross-coupling offers an alternative. This method is particularly useful when introducing sterically hindered piperazine derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples 4-chloro-6-bromopyrimidine with 3-methyl-piperazine using a palladium catalyst. This method avoids the limitations of SNAr by enabling C–N bond formation under milder conditions.

Catalytic System

-

Catalyst : Pd2(dba)3 (2 mol%)

-

Ligand : XantPhos (4 mol%)

-

Base : Cs2CO3 (2.0 equiv)

Yield : 60–75% with >95% purity after column chromatography.

Suzuki-Miyaura Coupling Variations

While Suzuki couplings are typically for C–C bonds, modified protocols using boronic ester-functionalized piperazines have been explored. For example, 3-methyl-piperazin-1-yl-boronic acid pinacol ester reacts with 4-chloro-6-iodopyrimidine under Pd(OAc)2 catalysis.

Key Challenge : Boronic acid derivatives of piperazines are synthetically cumbersome, limiting scalability.

One-Pot Tandem Synthesis from Pyrimidine Precursors

A convergent approach constructs the pyrimidine ring de novo with pre-installed substituents. This method reduces purification steps and improves atom economy.

Cyclocondensation Strategy

Reacting 3-amino-4-methylbenzonitrile with guanidine derivatives forms the pyrimidine core, followed by chlorination at the 4-position:

-

Step 1 :

-

Condense 3-amino-4-methylbenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

-

-

Step 2 :

-

Cyclize with guanidine hydrochloride in tert-butanol at 120°C.

-

-

Step 3 :

Yield : 50–65% over three steps.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Optimal Use Case |

|---|---|---|---|

| SNAr | High yield, scalable, minimal metal residues | Limited to reactive substrates | Bulk production (>100 g) |

| Buchwald-Hartwig | Tolerates steric hindrance, mild conditions | Costly catalysts, stringent anhydrous needs | Lab-scale (<10 g) |

| Tandem Synthesis | Atom-economical, fewer intermediates | Multi-step, lower overall yield | Research-oriented synthesis |

Critical Considerations in Process Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement with various nucleophiles, a hallmark of pyrimidine derivatives .

Key Observations :

-

The 3-methylpiperazine group at the 6-position slightly deactivates the pyrimidine ring, requiring elevated temperatures for substitution.

-

Steric hindrance from the piperazine moiety may slow reaction kinetics compared to simpler pyrimidines .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Limitations :

-

Steric bulk from the 3-methylpiperazine group may reduce coupling efficiency compared to smaller substituents .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Mechanistic Insight :

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in proton transfer reactions, influencing solubility and reactivity.

Functionalization of the Piperazine Moiety

The 3-methylpiperazine group undergoes secondary modifications, though less reactive than the pyrimidine chlorine.

Degradation Pathways

Stability studies suggest susceptibility to hydrolysis under acidic/basic conditions:

-

Acidic Hydrolysis : Cleavage of the piperazine-pyrimidine bond at pH < 3.

-

Basic Hydrolysis : Displacement of chlorine by hydroxide at pH > 10.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is C₁₀H₁₆ClN₄·HCl, with a molecular weight of approximately 295.23 g/mol. The compound features a pyrimidine ring substituted at the 4 and 6 positions, with a chlorine atom at the 4-position and a 3-methyl-piperazine moiety at the 6-position. The hydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications.

Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor in enzyme systems. Its potential role in targeting specific kinases involved in cancer pathways suggests its utility in anticancer drug development. The structural features of the compound may facilitate its ability to cross biological membranes, enhancing its therapeutic efficacy.

Key Biological Applications:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are critical in cancer signaling pathways.

- Anticancer Research : Studies have focused on its effectiveness against specific cancer cell lines, indicating promising results in inhibiting tumor growth.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific biological targets. Techniques commonly used include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling.

- Molecular Docking Studies : To predict binding orientations and affinities.

These studies help elucidate the mechanism of action and optimize the compound for better efficacy.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases associated with cancer proliferation.

- Pharmacokinetic Profiles : Research focused on its absorption, distribution, metabolism, and excretion (ADME) properties showed favorable profiles for oral bioavailability.

- Combination Therapies : Investigations into its use alongside other chemotherapeutic agents revealed synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on structural similarity to C₈H₁₂Cl₂N₄ ; †Calculated incrementally.

Key Observations:

- Substituent Effects: The 3-methyl group in the target compound introduces steric hindrance and moderate lipophilicity, which may improve membrane permeability compared to the non-methylated analog .

- Salt Forms: Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug formulations .

Research and Application Gaps

While the provided evidence elucidates properties of structural analogs, direct pharmacological or toxicological data for this compound are absent. Further studies should:

Characterize its solubility, stability, and metabolic pathways relative to analogs.

Biological Activity

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a synthetic compound belonging to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 3-methyl-piperazine moiety. Its molecular formula is with a molecular weight of approximately 295.23 g/mol. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes and receptors. It has been noted for its potential role as an inhibitor in enzyme systems, particularly those involved in cancer pathways. The compound's structural features facilitate its ability to cross biological membranes, enhancing its therapeutic efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific kinases and enzymes involved in cancer progression. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes and cancer development. The IC50 values for related compounds against COX-2 were reported at approximately , comparable to standard drugs like celecoxib .

Anti-Cancer Properties

In vitro studies have demonstrated that this compound and its analogs possess anti-cancer properties. For instance, compounds structurally similar to this pyrimidine derivative have shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and MV-4-11 (acute myeloid leukemia). Notably, the selectivity index for these compounds was significantly better than that of established chemotherapeutics like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological effects of this compound. Modifications to the pyrimidine ring and piperazine substituents can significantly influence efficacy against various biological targets. For example, alterations in the piperazine moiety can enhance binding affinity and selectivity towards specific kinases, thereby improving therapeutic outcomes .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of approximately , indicating potent anti-proliferative activity compared to controls. Additionally, it was found to induce apoptosis in treated cells, as evidenced by increased levels of caspase 9 .

Table: Summary of Biological Activities

Q & A

Q. What are the standard spectroscopic techniques for structural characterization of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride?

- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are commonly employed to analyze vibrational modes of functional groups (e.g., pyrimidine rings and piperazine NH stretches). Quantum chemical calculations using B3LYP/6-311++G** basis sets can validate experimental spectra . X-ray crystallography (via SHELX software) is critical for determining bond lengths, angles, and crystal packing, especially for resolving chiral centers or confirming substitution patterns .

Q. What safety protocols should be followed during experimental handling of this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Avoid cross-contamination by using dedicated equipment (e.g., filter pipette tips, autoclaved glassware). Waste must be segregated and disposed via certified hazardous waste services. Refer to H303/H313/H333 hazard codes for guidance on toxicity risks .

Q. How is the compound synthesized, and what intermediates are involved?

- Methodological Answer : A typical route involves nucleophilic substitution on a chloropyrimidine core with 3-methylpiperazine. For example:

- Step 1 : React 4,6-dichloropyrimidine with 3-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2 : Isolate the intermediate via column chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Form the hydrochloride salt by treating with HCl in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Solvent Selection : DMF or THF improves solubility of aromatic intermediates .

- Catalysis : Use K₂CO₃ as a base to deprotonate piperazine, accelerating nucleophilic substitution .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .

- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Impurities like dechlorinated byproducts or unreacted starting materials require sensitive detection. Use:

Q. How does the compound interact with biological targets, and what structural modifications influence activity?

- Methodological Answer : The piperazine moiety enhances solubility and receptor binding (e.g., kinase inhibition). SAR studies show:

- Chlorine Position : 4-Cl on pyrimidine improves electrophilicity for covalent binding.

- 3-Methyl Group : Reduces metabolic oxidation of the piperazine ring .

- Assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to measure IC₅₀ values against target proteins .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to validate experimental data?

- Methodological Answer : Published solubility in DMSO (e.g., 25 mg/mL) may vary due to hygroscopicity or lot-to-lot variability.

- Validation : Perform Karl Fischer titration to confirm water content.

- Alternative Solvents : Test dimethylacetamide (DMA) or PEG-400 for improved stability .

Q. Conflicting crystallographic data on polymorphic forms: How to resolve?

- Methodological Answer :

- SHELXL Refinement : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters to model disorder .

- DSC/TGA : Compare melting points and thermal decomposition profiles to identify polymorphs .

Methodological Tables

| Parameter | Technique | Typical Data | Reference |

|---|---|---|---|

| Melting Point | DSC | 178–182°C (decomposition) | |

| Purity Assessment | HPLC (C18, 0.1% TFA) | Retention time: 8.2 min; ≥98% | |

| LogP (Partition Coefficient) | Shake-flask method (octanol/water) | 2.3 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.